molecular formula C7H9ClF3NO2 B1491091 3-Chloro-1-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-one CAS No. 2092486-03-6

3-Chloro-1-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-one

Cat. No. B1491091
CAS RN: 2092486-03-6
M. Wt: 231.6 g/mol
InChI Key: FMSJUMBQAWQYTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-1-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-one, also known as 3-chloro-1-azetidin-3-ol, is an organic compound that has been used in a variety of scientific applications. It is a colorless liquid with a pungent odor and is highly soluble in water. 3-Chloro-1-azetidin-3-ol is a versatile compound that can be used in a variety of laboratory experiments and scientific research applications.

Scientific Research Applications

Building Blocks for Chemical Synthesis

  • 3-Hydroxy-4-(trifluoromethyl)azetidin-2-ones, closely related to the target compound, have been used as building blocks in the preparation of trifluoromethyl-containing aminopropanes, 1,3-oxazinanes, 1,3-oxazinan-2-ones, and aziridines. These building blocks are key for constructing diverse molecular structures with potential applications in pharmaceuticals and materials science (Dao Thi et al., 2018).

Synthesis of Novel Schiff Base and Azetidinone Derivatives

  • A series of compounds containing the target structure have been prepared and screened for antibacterial activity, demonstrating its potential in developing new antimicrobial agents (Vashi & Naik, 2004).

Transformation into Aminopropanes

  • Trans-4-aryl-3-chloro-1-(2-chloroethyl)azetidin-2-ones, which share structural similarities with the target compound, can be transformed into 3-aryl-2-(ethylamino)propan-1-ols, providing a pathway for the synthesis of novel organic compounds (Mollet et al., 2011).

Antimicrobial Agents

  • Several derivatives of the target compound have been synthesized and shown potent antimicrobial activity against bacteria such as Bacillus anthracis, Staphylococcus aureus, and Candida albicans. This illustrates its potential as a backbone for developing new antimicrobial drugs (Halve et al., 2007).

Synthesis of Azetidinone Derivatives for Antifilarial Activity

  • Studies on derivatives of the compound have explored their potential as anti-filarial agents, showing promising results in pre-assessment and in vitro evaluations (Chhajed et al., 2010).

Development of Elastase Inhibitors

  • Research into 1-alkoxycarbonyl-3-bromoazetidin-2-ones, related to the target compound, has shown their potential as transient inhibitors of elastase, an enzyme involved in various inflammatory and degenerative diseases (Beauve et al., 1999).

properties

IUPAC Name

3-chloro-1-[3-hydroxy-3-(trifluoromethyl)azetidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClF3NO2/c8-2-1-5(13)12-3-6(14,4-12)7(9,10)11/h14H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMSJUMBQAWQYTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CCCl)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-1-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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